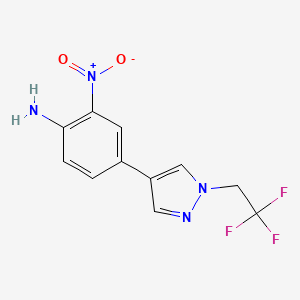
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is a compound that features a nitro group, a trifluoroethyl group, and a pyrazolyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of aniline derivatives followed by the introduction of the trifluoroethyl group and the pyrazolyl group through various coupling reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline.
Scientific Research Applications
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl and pyrazolyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness
Compared to similar compounds, 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is unique due to the presence of both the trifluoroethyl and pyrazolyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F3N4O2 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-nitro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)6-17-5-8(4-16-17)7-1-2-9(15)10(3-7)18(19)20/h1-5H,6,15H2 |
InChI Key |
IQTPNGCILMZDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN(N=C2)CC(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















